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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of RLS-0071

(also known as Pegtarazimod), a novel 15-amino-acid peptide with a dual-targeting anti-

inflammatory mechanism of action. RLS-0071 is currently under investigation for various

inflammatory conditions, including hypoxic-ischemic encephalopathy (HIE), acute graft-versus-

host disease (aGvHD), and acute exacerbations of chronic obstructive pulmonary disease

(COPD)[1][2].

Introduction to RLS-0071
RLS-0071 is a synthetic peptide initially derived from the human astrovirus, a virus known to

cause non-inflammatory gastroenteritis[3]. It is composed of 15 amino acids and features a 24-

mer monodisperse PEG tail at its C-terminus[3]. The core of its therapeutic potential lies in its

unique ability to simultaneously inhibit two key arms of the innate immune system: the humoral

classical complement pathway and the cellular inflammation mediated by neutrophils[3][4].

Core Mechanism of Action
RLS-0071 exerts its anti-inflammatory effects through a dual-targeting mechanism, addressing

both humoral and cellular pathways of innate immunity.[3]

Inhibition of the Classical Complement Pathway: RLS-0071 directly binds to the C1 complex,

which is the initiator molecule of the classical complement pathway.[1][3] This action
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prevents the subsequent amplification of the complement cascade, thereby blocking the

generation of potent inflammatory effector molecules such as C3a and C5a.[3]

Inhibition of Neutrophil-Mediated Inflammation: The peptide targets key effector functions of

activated neutrophils.

Myeloperoxidase (MPO) Inhibition: RLS-0071 specifically binds to the reactive heme ring

that forms the enzymatic core of myeloperoxidase (MPO).[3][5] This binding inhibits

MPO's enzymatic activity, preventing MPO-mediated oxidative damage and the generation

of hypochlorous acid.[3][6]

Inhibition of NETosis: By inhibiting MPO, RLS-0071 also blocks the formation of Neutrophil

Extracellular Traps (NETs), a process known as NETosis.[3][4][6] Excessive NET formation

is implicated in tissue damage across various inflammatory diseases.[7]

Quantitative Pharmacodynamic Data
The pharmacodynamic effects of RLS-0071 have been quantified in both preclinical models

and human clinical trials. The following tables summarize key findings.

Table 1: Effect of RLS-0071 on Sputum Inflammatory Biomarkers in a Human Inhaled LPS

Challenge Model
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Biomarker Time Point
Effect vs.
Placebo

Significance
(p-value)

Reference

Neutrophil Count 6 hours

Decreased by

approximately

50%

p=0.04 [3][8]

24 hours
Trend towards

reduction
- [9]

Myeloperoxidase

(MPO)
6 hours

Significantly

decreased
- [3]

Neutrophil

Elastase (NE)
6 hours

Significantly

decreased

< 0.01 (both

doses)
[3][9]

24 hours

Significantly

decreased (low-

dose)

- [3]

Interleukin-1β

(IL-1β)
6 hours

Significantly

decreased
- [3][8]

Interleukin-8 (IL-

8)
6 hours Decreased - [3]

Cell-free DNA

(NETosis

surrogate)

24 hours

Significantly

decreased (high-

dose)

- [3]

Table 2: Effect of RLS-0071 on Plasma Myeloperoxidase (MPO) in Healthy Volunteers

Parameter Effect vs. Baseline Reference

Plasma MPO Level 43% decrease [6]

Plasma MPO Activity 49% decrease [6]

Table 3: Effect of RLS-0071 on Neutrophil Activation Markers (ChipCytometry Data)
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Marker Time Point Effect vs. Placebo Reference

CD89 6 hours
Tendency towards

reduced expression
[9]

CD11a 6 hours
Tendency towards

reduced expression
[9]

CD11b 6 hours
Tendency towards

reduced expression
[9]

Key Experimental Protocols
The pharmacodynamic profile of RLS-0071 has been established through several key studies.

4.1 Human Inhaled Lipopolysaccharide (LPS) Challenge Study

Objective: To establish the translatability of RLS-0071's mechanism of action from animal

models to humans by evaluating its effect on neutrophil-mediated inflammation.[3][8]

Study Design: A randomized, double-blind, placebo-controlled study in healthy participants.

[3][8]

Methodology:

Participants were randomized into three cohorts.

All participants received an inhaled dose of LPS to induce a temporary, localized lung

inflammation.[3][8]

Following the LPS challenge, cohorts received three intravenous doses (every 8 hours) of

either:

Placebo (saline)[8]

Low-Dose RLS-0071 (10 mg/kg)[8]

High-Dose RLS-0071 (120 mg/kg loading dose, followed by two 40 mg/kg doses)[8]
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Induced sputum and blood samples were collected before the challenge and at 6 and 24

hours post-challenge for biomarker analysis.[8]

Primary Endpoint: Absolute neutrophil counts in induced sputum.[8]

Secondary Endpoints: Levels of MPO, neutrophil elastase, IL-1β, IL-8, and cell-free DNA in

sputum.[3]

4.2 First-in-Human (FIH) Phase 1 Safety and Pharmacodynamic Study (RLS-0071-101)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of

single and multiple doses of RLS-0071 in healthy volunteers.[5][6]

Study Design: A Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) study.

[10]

Methodology:

A total of 56 healthy subjects were enrolled, with 42 receiving intravenous RLS-0071

across seven cohorts (6 active: 2 placebo).[10]

The maximum SAD was 120 mg/kg.[10]

The maximum MAD was 40 mg/kg administered every eight hours for nine doses.[10]

Pharmacodynamic Assessment: Exploratory biomarker and target engagement assays were

conducted to confirm classical complement pathway inhibition and MPO binding.[3][4] This

confirmed that the mechanisms of action observed in preclinical models were successfully

translated to humans.[3]

4.3 Rat "Two-Hit" Acute Lung Injury (ALI) Model

Objective: To evaluate the efficacy of RLS-0071 in a preclinical model that mimics complex

inflammatory injury.

Methodology: This model induces a rapid and significant inflammatory response through a

two-step process:[3]
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First Hit: Animals receive lipopolysaccharide (LPS) as a potent stimulus for neutrophil

activation.[3]

Second Hit: 30 minutes later, an incompatible red blood cell transfusion is administered to

induce classical complement pathway activation.[3]

Key Findings: A single intravenous dose of RLS-0071 in this model resulted in the

preservation of normal lung histology, a dramatic decrease in neutrophil migration into the

lungs, and significantly reduced levels of Th-1 and Th-17 proinflammatory cytokines.[3]
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Caption: Dual inhibitory mechanism of RLS-0071 on complement and neutrophils.

5.2 Experimental Workflow: Human Inhaled LPS Challenge Study
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Caption: Workflow of the randomized, placebo-controlled LPS challenge study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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